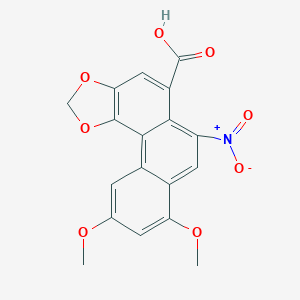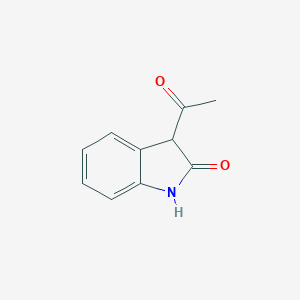
3-Acetyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound. It is widely used in the pharmaceutical industry due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1,3-dihydro-2H-indol-2-one varies depending on its biological activity. In the case of anti-inflammatory activity, it inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In the case of anticancer activity, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In the case of antiviral activity, it inhibits viral replication by blocking viral DNA synthesis.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It reduces the production of reactive oxygen species and inhibits the expression of inducible nitric oxide synthase, which are involved in the pathogenesis of several diseases. It also regulates the expression of several genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of biological activities, making it a versatile tool for studying various diseases. However, its low solubility in water and organic solvents can limit its use in some experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Orientations Futures
There are several future directions for the study of 3-Acetyl-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with cellular signaling pathways. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new and more potent compounds with therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-Acetyl-1,3-dihydro-2H-indol-2-one involves several methods. One of the most common methods is the reaction of isatin with an aldehyde in the presence of a catalyst. Another method involves the reduction of isatin with sodium borohydride, followed by acetylation. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
3-Acetyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, it has antiviral activity against several viruses, including herpes simplex virus type 1 and type 2.
Propriétés
Numéro CAS |
17266-70-5 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-acetyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-7-4-2-3-5-8(7)11-10(9)13/h2-5,9H,1H3,(H,11,13) |
Clé InChI |
IHJYVWOJWNTHBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2=CC=CC=C2NC1=O |
SMILES canonique |
CC(=O)C1C2=CC=CC=C2NC1=O |
Synonymes |
3-Acetyloxindole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



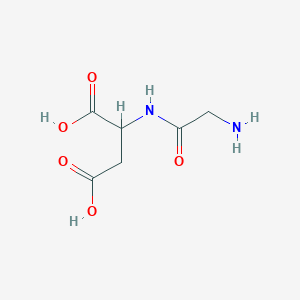
![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)

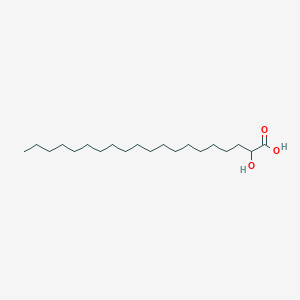
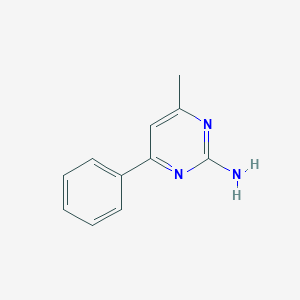

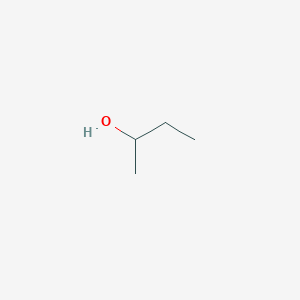


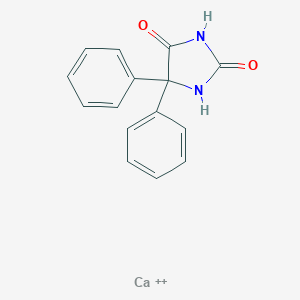
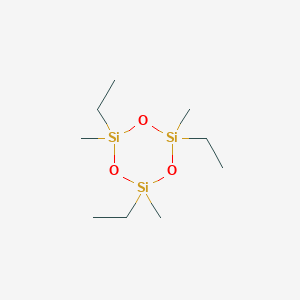
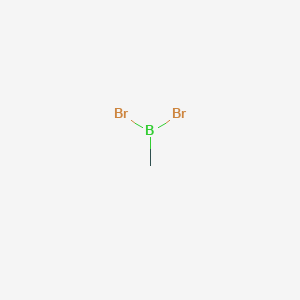
![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)
